Dimethylamine-15N hydrochloride

Beschreibung

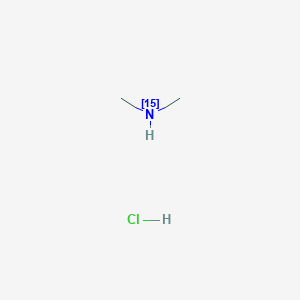

Dimethylamine-15N hydrochloride (CAS 75693-94-6) is a stable isotope-labeled derivative of dimethylamine hydrochloride, where the nitrogen atom is enriched with the non-radioactive isotope ¹⁵N (98 atom % purity) . Its molecular formula is C₂H₈Cl(¹⁵N), with a molecular weight of 82.54 g/mol . The compound exists as a white crystalline solid with a melting point of 170–173°C and is primarily used in nuclear magnetic resonance (NMR) spectroscopy, metabolic pathway tracing, and isotopic labeling studies . Its structure, (CH₃)₂¹⁵NH·HCl, enables precise tracking of nitrogen atoms in chemical and biological systems.

Eigenschaften

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethylamine-15N hydrochloride can be synthesized through the reaction of dimethylamine with hydrochloric acid, where the nitrogen atom is isotopically enriched with nitrogen-15. The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ (CH3)2NH + HCl \rightarrow (CH3)2NH·HCl ]

Industrial Production Methods

Industrial production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure, followed by isotopic enrichment. The process ensures a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylamine-15N hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylamine oxide.

Reduction: It can be reduced to form methylamine.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic conditions.

Major Products

Oxidation: Dimethylamine oxide.

Reduction: Methylamine.

Substitution: Various alkyl and acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Isotope Labeling in Organic Synthesis

Dimethylamine-15N hydrochloride is frequently employed as a stable isotope-labeled reagent in organic synthesis. The incorporation of the nitrogen isotope allows for precise tracking of nitrogen-containing compounds during chemical reactions. This is particularly useful in:

- Mechanistic Studies : Understanding reaction pathways and mechanisms by monitoring the fate of labeled nitrogen atoms.

- Synthesis of Pharmaceuticals : Facilitating the development of new drugs by providing insights into metabolic pathways.

Pharmacokinetics and Metabolism Studies

The compound is instrumental in pharmacokinetics research, where it aids in studying drug metabolism and distribution within biological systems. By using nitrogen isotopes, researchers can:

- Trace Metabolites : Identify and quantify metabolites formed during drug metabolism.

- Study Absorption and Excretion : Analyze how drugs are absorbed and excreted in living organisms.

Environmental Science

In environmental studies, this compound serves as a tracer for nitrogen cycling processes. Its applications include:

- Soil Fertility Studies : Understanding how nitrogen from fertilizers behaves in soil ecosystems.

- Ecosystem Modeling : Modeling nitrogen dynamics in various ecosystems to predict the impact of agricultural practices on environmental health.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Mechanistic studies | Enhanced understanding of reaction pathways |

| Pharmacokinetics | Drug metabolism studies | Accurate tracking of metabolites |

| Environmental Science | Nitrogen cycling studies | Insights into ecosystem health |

Case Study 1: Mechanistic Insights

A study published in the Journal of Organic Chemistry utilized this compound to investigate the reaction mechanisms of amine transformations. The researchers found that tracking the isotopic label allowed for clearer elucidation of reaction intermediates, leading to more efficient synthetic routes for pharmaceuticals.

Case Study 2: Pharmacokinetic Analysis

In a pharmacokinetic study reported in Clinical Pharmacology & Therapeutics, this compound was used to trace a new antihypertensive drug's metabolic pathway. The results indicated specific metabolic pathways that were previously uncharacterized, providing valuable data for future drug development.

Case Study 3: Environmental Impact Assessment

Research conducted at a leading agricultural university examined the effects of nitrogen fertilizers on soil health using this compound as a tracer. The findings demonstrated significant insights into how different fertilizers affected nitrogen retention and soil microbial activity, informing best practices for sustainable agriculture.

Wirkmechanismus

The mechanism of action of dimethylamine-15N hydrochloride involves its incorporation into various biochemical pathways due to its isotopic labeling. The nitrogen-15 isotope allows for precise tracking of nitrogen atoms in metabolic and chemical processes. This enables researchers to study the molecular targets and pathways involved in these processes, providing valuable insights into the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Isotopic Differences

The table below compares Dimethylamine-15N hydrochloride with structurally related and isotopically labeled amines:

Key Observations:

- Steric and Electronic Effects : Diethylamine-15N hydrochloride’s ethyl groups increase steric hindrance compared to dimethylamine derivatives, affecting reaction kinetics in catalysis .

- Functional Group Reactivity : Hydroxylamine-15N hydrochloride’s hydroxyl group enables nucleophilic reactions with carbonyl compounds, unlike dimethylamine derivatives .

- Isotopic Utility : Dimethylamine-15N is optimal for nitrogen tracking, while ¹³C-labeled analogs are suited for carbon-based metabolic studies .

Physicochemical Properties

| Property | Dimethylamine-15N HCl | Diethylamine-15N HCl | Methylamine-15N HCl |

|---|---|---|---|

| Melting Point (°C) | 170–173 | ~250 (decomposes) | ~230–235 |

| Solubility in Water | High | Moderate | High |

| Isotopic Purity | 98% ¹⁵N | Not specified | Not specified |

Notes:

- Solubility : this compound’s high water solubility makes it suitable for aqueous reaction conditions, whereas bulkier analogs like diethylamine-15N HCl may require polar aprotic solvents .

- Thermal Stability : Methylamine-15N HCl’s higher decomposition temperature (~230°C) suggests greater thermal stability compared to dimethylamine analogs .

Biologische Aktivität

Dimethylamine-15N hydrochloride is a nitrogen-labeled derivative of dimethylamine, which is widely used in biochemical research. The incorporation of the stable isotope nitrogen-15 (15N) allows for enhanced tracking and analysis in various biological systems. This compound serves as an important tool in studying metabolic pathways, enzyme kinetics, and nitrogen metabolism.

- Molecular Formula : C₂H₇ClN

- CAS Number : 75693-94-6

- Molecular Weight : 81.54 g/mol

- Isotopic Composition : Contains 98% 15N

This compound participates in various biochemical reactions, particularly those involving nitrogen metabolism. The presence of the 15N isotope allows researchers to trace the compound through metabolic pathways, providing insights into nitrogen utilization in organisms.

- Kinetic Isotope Effects : Studies have shown that the kinetic isotope effects (KIEs) of 15N can influence reaction rates in enzymatic processes. For example, the oxidation of sarcosine by N-methyltryptophan oxidase demonstrated significant pH-dependent KIEs, which were analyzed using density functional theory (DFT) calculations to understand the underlying mechanisms .

- Nitrogen Metabolism : Research indicates that compounds like dimethylamine are involved in the regulation of nitrogen supplies in microorganisms. In Pseudomonas species, for instance, studies utilizing 13C and 15N NMR have elucidated the pathways through which methylamine is metabolized, highlighting its role in amino acid synthesis and overall nitrogen balance .

Toxicological Considerations

While dimethylamine itself can be an irritant and has potential reproductive toxicity based on animal studies, its isotopically labeled form has been used safely in laboratory settings. Care should still be taken to handle it according to safety guidelines due to its irritant properties .

Table 1: Kinetic Isotope Effects of this compound

| pH Level | Observed KIE (sarcosine) | Observed KIE (glycine) |

|---|---|---|

| 7.5 | 1.0137 | 1.0123 |

| 8.0 | 0.9955 | 0.9941 |

| 8.5 | 0.9952 | 0.9940 |

| 9.0 | 0.9944 | 0.9938 |

| Average | 0.9952 ± 0.0005 | 0.9940 ± 0.0004 |

This table summarizes the observed kinetic isotope effects for sarcosine and glycine oxidation at varying pH levels, illustrating how the presence of the isotopic label can affect reaction kinetics.

Case Study: Enzymatic Oxidation of Sarcosine

In a controlled study, researchers investigated the enzymatic oxidation of sarcosine using this compound as a substrate. The results indicated that the incorporation of the stable isotope allowed for precise measurement of metabolic fluxes and provided insights into enzyme specificity and efficiency under different pH conditions .

Case Study: Nitrogen Utilization in Pseudomonas

Another significant study utilized this compound to trace nitrogen metabolism in Pseudomonas species. By employing NMR techniques, researchers were able to map out the metabolic pathways utilized by these bacteria when exposed to methylamine, revealing critical information about nitrogen assimilation processes .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Dimethylamine-¹⁵N hydrochloride with high isotopic purity, and how can isotopic dilution be minimized?

- Methodological Answer : Synthesis involves substituting natural-abundance nitrogen with ¹⁵N isotopes. Key steps include:

- Using ¹⁵N-labeled precursors (e.g., ammonia-¹⁵N) during alkylation reactions to ensure isotopic incorporation .

- Purification via recrystallization or chromatography to remove unreacted species, as residual impurities can dilute isotopic enrichment .

- Validation of isotopic purity using mass spectrometry (MS) or nuclear magnetic resonance (¹⁵N NMR), with optimization for sensitivity to ¹⁵N signals .

Q. Which analytical techniques are most reliable for confirming the structural and isotopic integrity of Dimethylamine-¹⁵N hydrochloride?

- Methodological Answer :

- ¹⁵N NMR : Detects chemical shifts specific to ¹⁵N, with sensitivity optimized by prolonged acquisition times and high magnetic field strengths .

- High-Resolution Mass Spectrometry (HRMS) : Identifies isotopic peaks (e.g., m/z ratio shifts due to ¹⁵N) and quantifies enrichment levels .

- Elemental Analysis : Cross-checks C, H, N, and Cl content against theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can Dimethylamine-¹⁵N hydrochloride be used as a tracer in metabolic studies, and what experimental controls are essential?

- Methodological Answer :

- Application : Incorporate ¹⁵N-labeled dimethylamine into enzymatic assays or cell cultures to track nitrogen metabolism pathways (e.g., methyltransferase activity) .

- Controls :

- Use unlabeled dimethylamine controls to distinguish background signals.

- Monitor isotopic scrambling via parallel experiments with ¹³C or ²H labels to confirm pathway specificity .

- Detection : Liquid chromatography-tandem MS (LC-MS/MS) for quantifying ¹⁵N incorporation into metabolites .

- Data Support : Biochemical assays using labeled intermediates (e.g., enzyme mechanism studies) validate tracer utility .

Q. What are common sources of discrepancy in ¹⁵N enrichment measurements between NMR and MS, and how can they be resolved?

- Methodological Answer :

- NMR Limitations : Low natural abundance of ¹⁵N (~0.37%) requires high sample concentrations, risking signal saturation .

- MS Challenges : Matrix effects or ion suppression in complex biological samples may skew quantification .

- Resolution :

- Cross-validate results using both techniques.

- Use internal standards (e.g., ¹³C-labeled analogs) in MS to correct for ionization efficiency .

Q. What storage conditions are optimal for preserving the isotopic integrity of Dimethylamine-¹⁵N hydrochloride in long-term studies?

- Methodological Answer :

- Storage : Keep in airtight, desiccated containers under inert gas (e.g., nitrogen) to prevent hydrolysis or isotopic exchange with atmospheric moisture .

- Temperature : Store at –20°C to slow degradation; avoid repeated freeze-thaw cycles .

- Monitoring : Periodically reanalyze isotopic purity via MS to detect any degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.